(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-trifluoromethyl-benzyl)-amine
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Overview
Description
“(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-trifluoromethyl-benzyl)-amine” is a compound with a complex structure, combining both benzyl and trifluoromethoxy moieties. Let’s break it down:
Benzyl Group: The benzyl group (C₆H₅CH₂-) is a common substituent in organic chemistry, often found in aromatic compounds.
Trifluoromethoxy Group: The trifluoromethoxy group (OCF₃) consists of a methoxy (OCH₃) group with three fluorine atoms replacing the hydrogen atoms.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One possible synthetic route includes the following:
Introduction of Trifluoromethoxy Group:
Industrial Production Methods:: While industrial-scale production methods may vary, researchers typically optimize the synthetic route for efficiency, yield, and safety.
Chemical Reactions Analysis
Reactivity::
- The trifluoromethoxy group is strongly electron-withdrawing, making the compound reactive.
- It can undergo various reactions, including nucleophilic substitutions, oxidations, and reductions.
- Lithium-based reagents (e.g., n-BuLi) are often used for lithiation next to the OCF₃ substituent.
- Halogens (e.g., Br₂, Cl₂) can be used for halogenation reactions.
- The major products depend on the specific reaction conditions. For instance, nucleophilic substitution by fluoride can yield different products.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may serve as a potential drug candidate due to its unique structure and reactivity.
Chemical Biology: Researchers explore its interactions with biological targets.
Industry: It could be used as a building block for more complex molecules.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
Remember that this compound’s properties and applications are still being explored, and further research will enhance our understanding
Properties
Molecular Formula |
C18H17F6NO |
---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
1-phenyl-3-(trifluoromethoxy)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C18H17F6NO/c19-17(20,21)15-8-4-7-14(9-15)11-25-16(12-26-18(22,23)24)10-13-5-2-1-3-6-13/h1-9,16,25H,10-12H2 |
InChI Key |
CEGVNJRFFJJRTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(F)(F)F)NCC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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